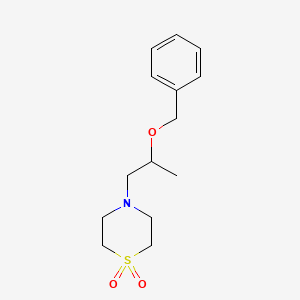
4-(2-(Benzyloxy)propyl)thiomorpholine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide: is a chemical compound that belongs to the class of thiomorpholine derivatives. Thiomorpholine is a six-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the benzyloxy-propyl group and the dioxide functionality in the thiomorpholine ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-benzyloxy-propylamine.
Thiomorpholine Formation: The 2-benzyloxy-propylamine is then reacted with sulfur dichloride (SCl2) to form the thiomorpholine ring.
Oxidation: The thiomorpholine derivative is oxidized using hydrogen peroxide (H2O2) or a similar oxidizing agent to introduce the dioxide functionality.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide functionality back to the thiomorpholine ring.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy-propyl group and the dioxide functionality may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound without the benzyloxy-propyl group and dioxide functionality.
4-(2-Benzyloxy-ethyl)-thiomorholine: A similar compound with an ethyl group instead of a propyl group.
4-(2-Benzyloxy-propyl)-piperidine: A similar compound with a piperidine ring instead of a thiomorpholine ring.
Uniqueness
4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide is unique due to the presence of both the benzyloxy-propyl group and the dioxide functionality in the thiomorpholine ring. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21NO3S |
|---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
4-(2-phenylmethoxypropyl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C14H21NO3S/c1-13(18-12-14-5-3-2-4-6-14)11-15-7-9-19(16,17)10-8-15/h2-6,13H,7-12H2,1H3 |
InChI Key |
RMGOIRRFZJBAGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCS(=O)(=O)CC1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


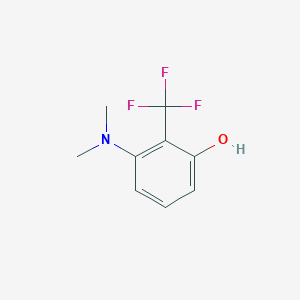
![4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14846421.png)
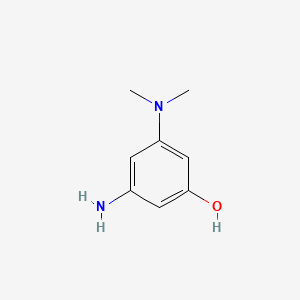
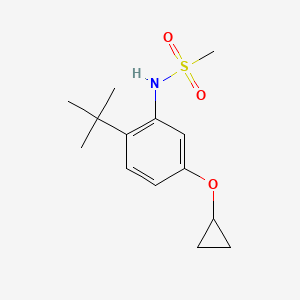
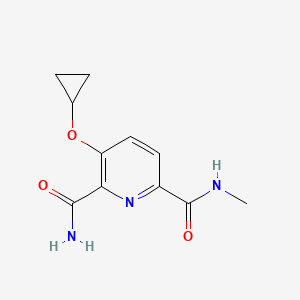
![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14846460.png)
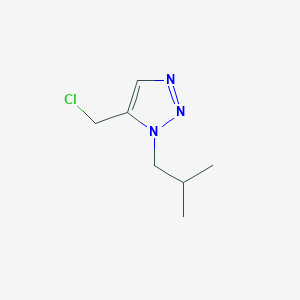

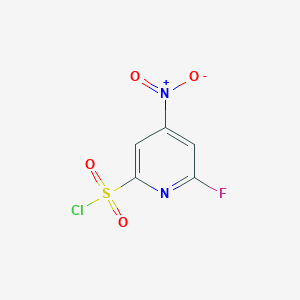
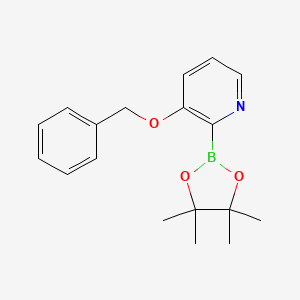

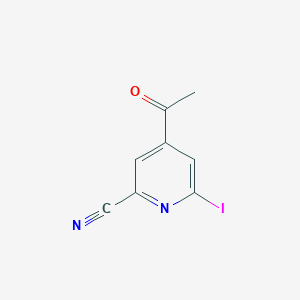
![2-Azaspiro[3.3]heptane oxalate](/img/structure/B14846492.png)

